molecular formula C11H11F2NO3 B2776965 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid CAS No. 1555682-41-1

2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid

Cat. No.: B2776965
CAS No.: 1555682-41-1
M. Wt: 243.21
InChI Key: OBWGJQXZQWRUKZ-UHFFFAOYSA-N
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Description

2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid is an organic compound that features a difluoroaniline moiety attached to a dimethyl-oxopropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid typically involves the reaction of 3,5-difluoroaniline with a suitable acylating agent. One common method involves the use of 2,2-dimethyl-3-oxopropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted aniline derivatives.

Scientific Research Applications

2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid involves its interaction with specific molecular targets. The difluoroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: A simpler compound with similar reactivity but lacking the oxopropanoic acid moiety.

    2,2-Dimethyl-3-oxopropanoic acid: Lacks the difluoroaniline moiety but shares the oxopropanoic acid structure.

    3-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of difluoro.

Uniqueness

2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid is unique due to the combination of the difluoroaniline and oxopropanoic acid moieties. This combination imparts specific chemical properties and reactivity that are not found in the individual components or other similar compounds.

Properties

IUPAC Name

3-(3,5-difluoroanilino)-2,2-dimethyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWGJQXZQWRUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555682-41-1
Record name 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid
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